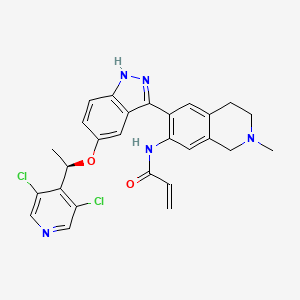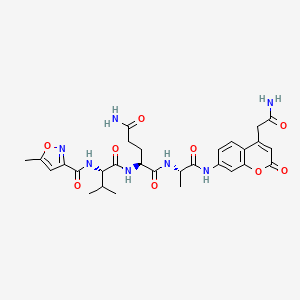
iso-VQA-ACC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-VQA-ACC is a substrate for the constitutive proteasome, a complex responsible for the regulated degradation of proteins within cells. This compound is used to study the activity and specificity of proteasomes, particularly in the context of immunoproteasomes and constitutive proteasomes .
Métodos De Preparación
The synthesis of iso-VQA-ACC involves the rational optimization of tetrapeptide substrates. The preparation typically includes the use of peptide synthesis techniques, where specific amino acid sequences are assembled to form the desired substrate. The reaction conditions often involve the use of protective groups to ensure the correct assembly of the peptide chain .
Análisis De Reacciones Químicas
Iso-VQA-ACC undergoes specific cleavage reactions when exposed to proteasomes. These reactions are typically monitored using fluorogenic assays, where the cleavage of the substrate results in a measurable fluorescent signal. The major products formed from these reactions are peptide fragments that can be analyzed to determine the activity and specificity of the proteasome .
Aplicaciones Científicas De Investigación
Iso-VQA-ACC is widely used in scientific research to study the activity and specificity of proteasomes. It is particularly valuable in the context of immunoproteasomes, which play a crucial role in antigen presentation and immune response. Researchers use this compound to profile the activity of proteasomes in various cell types and to develop isoform-selective substrates for therapeutic applications .
Mecanismo De Acción
The mechanism of action of iso-VQA-ACC involves its cleavage by proteasomes. The substrate is designed to be selectively cleaved by specific proteasome subunits, such as the β5 subunit. This selective cleavage allows researchers to profile the activity of different proteasome isoforms and to study their roles in cellular processes .
Comparación Con Compuestos Similares
Iso-VQA-ACC is compared with other proteasome substrates, such as EWFW-ACC and LLVY-AMC. While EWFW-ACC is selective for the immunoproteasome, this compound is selective for the constitutive proteasome. This selectivity makes this compound a valuable tool for studying the activity of constitutive proteasomes in various biological contexts .
Propiedades
Fórmula molecular |
C29H35N7O9 |
|---|---|
Peso molecular |
625.6 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoyl]amino]pentanediamide |
InChI |
InChI=1S/C29H35N7O9/c1-13(2)25(35-28(42)20-9-14(3)45-36-20)29(43)34-19(7-8-22(30)37)27(41)32-15(4)26(40)33-17-5-6-18-16(10-23(31)38)11-24(39)44-21(18)12-17/h5-6,9,11-13,15,19,25H,7-8,10H2,1-4H3,(H2,30,37)(H2,31,38)(H,32,41)(H,33,40)(H,34,43)(H,35,42)/t15-,19-,25-/m0/s1 |
Clave InChI |
AROHWGMNBLJDRT-BIUIGEDTSA-N |
SMILES isomérico |
CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N |
SMILES canónico |
CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



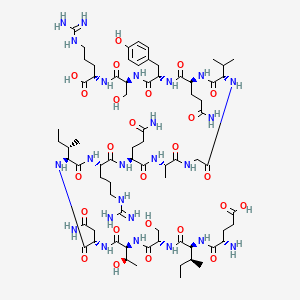
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)


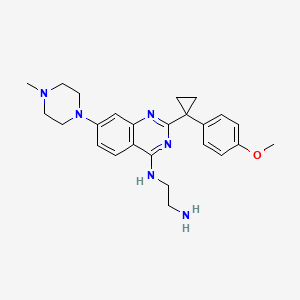
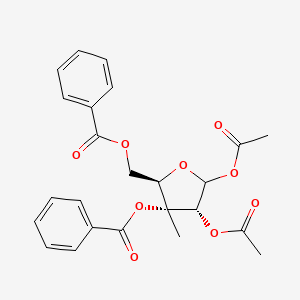
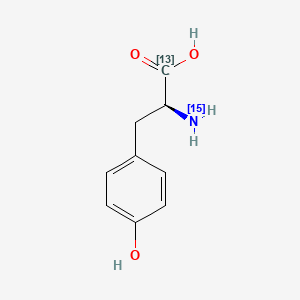
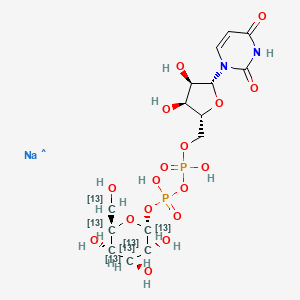
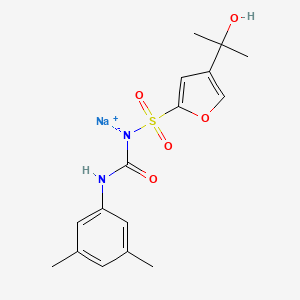
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
